Cas no 934-74-7 (1-Ethyl-3,5-dimethylbenzene)

1-Ethyl-3,5-dimethylbenzene is a substituted aromatic hydrocarbon with the molecular formula C₁₀H₁₄. This compound features an ethyl group at the 1-position and methyl groups at the 3- and 5-positions on the benzene ring, imparting distinct steric and electronic properties. It serves as a versatile intermediate in organic synthesis, particularly in the production of specialty chemicals, fragrances, and agrochemicals. Its structured substitution pattern enhances selectivity in electrophilic aromatic substitution reactions. The compound exhibits moderate volatility and stability under standard conditions, making it suitable for controlled reactions. Its well-defined molecular architecture also facilitates applications in material science, where precise functionalization is required.
1-Ethyl-3,5-dimethylbenzene structure
1-Ethyl-3,5-dimethylbenzene structure
Product Name:1-Ethyl-3,5-dimethylbenzene
CAS No:934-74-7
MF:C10H14
MW:134.218163013458
MDL:MFCD00059235
CID:805591
PubChem ID:87569552
Update Time:2025-05-22

1-Ethyl-3,5-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Ethyl-3,5-dimethylbenzene
    • 5-Ethyl-m-xylene
    • 1,3-Dimethyl-5-ethylbenzene
    • Benzene,1-ethyl-3,5-dimethyl-
    • 1,3-Dimethyl-5-ethylbenzene1000µg
    • 3,5-Dimethylethylbenzene
    • NSC 74185
    • 1-Ethyl-3,5-dimethylbenzene (ACI)
    • m-Xylene, 5-ethyl- (8CI)
    • m-Xylene, 5-ethyl-
    • 934-74-7
    • UNII-WQH822L3HK
    • DTXSID1061316
    • Q63409470
    • NS00039561
    • NSC74185
    • AS-81477
    • E0282
    • T73084
    • MFCD00059235
    • WQH822L3HK
    • CS-0330197
    • AKOS006228184
    • NSC-74185
    • DTXCID3048863
    • 5-ethyl-1,3-dimethylbenzene
    • 1-ethyl-3,5-dimethyl-benzene
    • Benzene, 1-ethyl-3,5-dimethyl-
    • Benzene,5-dimethyl-
    • 1,3-Dimethyl-5-ethyl benzene
    • EINECS 213-290-0
    • MDL: MFCD00059235
    • Inchi: 1S/C10H14/c1-4-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
    • InChI Key: LMAUULKNZLEMGN-UHFFFAOYSA-N
    • SMILES: C1C(C)=CC(CC)=CC=1C

Computed Properties

  • Exact Mass: 134.11000
  • Monoisotopic Mass: 134.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 86.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.8644 g/cm3 (20 ºC)
  • Melting Point: -84°C(lit.)
  • Boiling Point: 184°C
  • Flash Point: 57.3±7.3 ºC,
  • Refractive Index: 1.5012 (589.3 nm 25 ºC)
  • Solubility: Insuluble (6.6E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 2.86580
  • Solubility: Not determined
  • Vapor Pressure: 1.0±0.2 mmHg at 25°C

1-Ethyl-3,5-dimethylbenzene Security Information

1-Ethyl-3,5-dimethylbenzene Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

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1-Ethyl-3,5-dimethylbenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Triethylene glycol
Reference
Anisotropy effects of conjugated cyclic systems. VI. Structure and magnetic anisotropy of mesityl-substituted ferrocenes
Fuchs, Bernhard; Froehlich, Roland; Musso, Hans, Chemische Berichte, 1985, 118(5), 1968-82

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Composition of products of the alkylation of xylenes by ethyl chloride in the presence of aluminum chloride
Babin, E. P.; Lozovoi, V. I.; Krasnoshchek, A. P.; Kurilo, L. I.; Begunov, N. A., Voprosy Khimii i Khimicheskoi Tekhnologii, 1979, 54, 36-9

Production Method 3

Reaction Conditions
Reference
Arene-metal complexes. 13. Reaction of substituted (benzene)tricarbonylchromium complexes with n-butyllithium
Card, Roger J.; Trahanovsky, Walter S., Journal of Organic Chemistry, 1980, 45(13), 2560-6

Production Method 4

Reaction Conditions
Reference
Preparation of aromatics over zeolite catalysts
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Pentane
1.2 Solvents: Tetrahydrofuran
Reference
Delocalized carbanions: 3,3',5,5'-tetramethylenebiphenyl tetraanion, a new tetraanion
Gordon, Bernard III; Loftus, James E., Journal of Organic Chemistry, 1986, 51(9), 1618-20

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Catalysts: Boron trifluoride ;  1 h, 62 °C
Reference
Ethylene
Crimmins, Michael T.; Kim-Meade, Agnes S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Production Method 8

Reaction Conditions
Reference
Alkylation and transalkylation reactions of aromatic hydrocarbons. V. Ethylation and transethylation of naphthalene
Shimada, Keizo; Nagahama, Shizuo, Bulletin of the Chemical Society of Japan, 1975, 48(11), 3306-8

Production Method 9

Reaction Conditions
Reference
Reactions of phosphorus esters with dialkylbenzenes in the presence of aluminum chloride. New Method for the selective synthesis of 1,2,4- and 1,3,5-isomers
Sosnovsky, G.; Shende, M. W., Synthesis, 1972, (8), 423-6

Production Method 10

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Magnesium oxide ;  673 K
Reference
Catalytic hydrogen transfer over magnesia
Glinski, Marek, Applied Catalysis, 2008, 349(1-2), 133-139

Production Method 11

Reaction Conditions
1.1 Catalysts: Alumina ,  Silica ;  2.5 MPa, 210 °C
Reference
Preparation of 4-ethyl-m-xylene from its isomer mixtures
, Japan, , ,

Production Method 12

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

1-Ethyl-3,5-dimethylbenzene Raw materials

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1-Ethyl-3,5-dimethylbenzene Suppliers

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Quantity:1mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):832.0
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Additional information on 1-Ethyl-3,5-dimethylbenzene

1-Ethyl-3,5-Dimethylbenzene (CAS No. 934-74-7): A Comprehensive Overview

1-Ethyl-3,5-dimethylbenzene, also known by its CAS registry number CAS No. 934-74-7, is an aromatic hydrocarbon derivative with a unique structure that makes it a valuable compound in various industrial and chemical applications. This compound belongs to the family of substituted benzenes, where the benzene ring is substituted with an ethyl group at position 1 and methyl groups at positions 3 and 5. The molecular formula of this compound is C11H16, and its molecular weight is approximately 156.25 g/mol.

The synthesis of 1-Ethyl-3,5-dimethylbenzene typically involves Friedel-Crafts alkylation or acylation reactions, which are well-established methods for introducing alkyl groups onto aromatic rings. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing byproducts and improving yield. For instance, the use of solid acid catalysts or zeolites has been reported to enhance the reaction efficiency in Friedel-Crafts alkylation processes.

In terms of physical properties, 1-Ethyl-3,5-dimethylbenzene is a colorless liquid with a characteristic aromatic odor. Its boiling point is around 160°C, and it has a density of approximately 0.88 g/cm³ at room temperature. The compound is sparingly soluble in water but miscible with organic solvents such as ethanol, ether, and chloroform. Its chemical stability makes it suitable for use in various industrial processes without significant degradation under normal operating conditions.

The applications of CAS No. 934-74-7 are diverse and span across multiple industries. It is widely used as a solvent in the pharmaceutical and chemical industries due to its ability to dissolve a wide range of organic compounds. Additionally, it serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

In the field of materials science, recent studies have explored the use of 1-Ethyl-3,5-dimethylbenzene as a precursor for the synthesis of advanced materials such as carbon nanotubes and graphene derivatives. For example, researchers have reported that this compound can act as a carbon source in chemical vapor deposition (CVD) processes under specific conditions.

The environmental impact of CAS No. 934-74-7 has also been a subject of recent research interest. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its breakdown. However, its persistence in aquatic environments remains a concern due to its relatively low solubility in water.

In terms of safety considerations, handling 1-Ethyl-3,5-dimethylbenzene requires adherence to standard laboratory practices to minimize exposure risks. It is important to note that while this compound is not classified as hazardous under normal conditions, prolonged exposure may cause irritation to the eyes and skin.

In conclusion, CAS No. 934-74-7, or 1-Ethyl-3,5-dimethylbenzene, is a versatile compound with significant applications across various industries. Its unique chemical properties and ease of synthesis make it an essential building block in organic chemistry. As research continues to uncover new applications and improve synthesis methods, this compound will likely remain an important component in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:934-74-7)1-Ethyl-3,5-dimethylbenzene
A1207498
Purity:99%
Quantity:1mg
Price ($):832.0
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